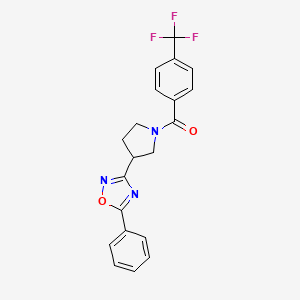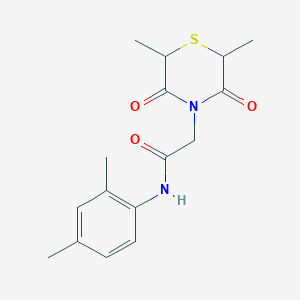
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethylphenyl)acetamide, also known as DT-13, is a synthetic compound with potential therapeutic applications. It belongs to the class of thiomorpholine derivatives and has been found to exhibit significant biological activity in various studies.
Scientific Research Applications
Structural Aspects and Properties
The research into compounds structurally related to 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethylphenyl)acetamide has focused on their structural aspects and how they interact with other chemicals. For instance, studies on similar amide-containing isoquinoline derivatives have explored how these compounds form gels and crystalline solids upon treatment with various acids. The formation of host-guest complexes with specific organic compounds, leading to enhanced fluorescence emission, is of particular interest. These findings could have implications for the development of new materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).
Antifungal Agents
Derivatives of morpholin-3-yl-acetamide, closely related to the chemical structure of interest, have been identified as potent antifungal agents against a range of Candida and Aspergillus species. The introduction of specific modifications to the core structure significantly improves their antifungal activity and plasmatic stability. This research could contribute to the development of new antifungal medications, addressing the need for more effective treatments against resistant fungal infections (Bardiot et al., 2015).
Antimicrobial and Hemolytic Activity
The synthesis of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives showcases their potential in antimicrobial applications. These compounds demonstrate variable antimicrobial activities against selected species, making them candidates for further biological screenings. Their low toxicity profiles, except for certain derivatives, highlight their potential for safe therapeutic use (Gul et al., 2017).
Antinociceptive Effects
Investigations into compounds like 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide have revealed significant antinociceptive effects. These findings suggest potential applications in managing inflammatory pain. Understanding the interaction of these compounds with specific biological targets, such as σ1 receptors, can lead to the development of new analgesic drugs (Navarrete-Vázquez et al., 2016).
Antitumor Activity
Research on quinazolinone analogues, including structures related to this compound, has demonstrated broad-spectrum antitumor activity. These compounds exhibit potency against various cancer cell lines, suggesting their potential as chemotherapeutic agents. Molecular docking studies further elucidate their mechanism of action, offering insights into their interaction with cancer-related targets (Al-Suwaidan et al., 2016).
properties
IUPAC Name |
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-9-5-6-13(10(2)7-9)17-14(19)8-18-15(20)11(3)22-12(4)16(18)21/h5-7,11-12H,8H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJOVQLCUNBOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2830951.png)
![N-(2,4-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2830953.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide](/img/structure/B2830954.png)
![1-(4-Tert-butylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2830955.png)
![Methyl (E)-4-[2-(4-methylsulfonylphenoxy)ethylamino]-4-oxobut-2-enoate](/img/structure/B2830958.png)

![Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2830961.png)
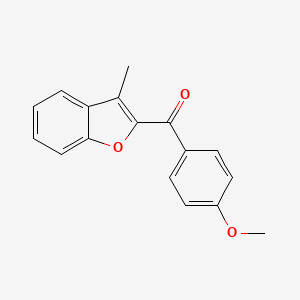
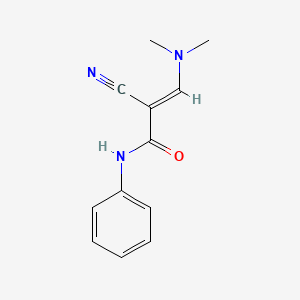
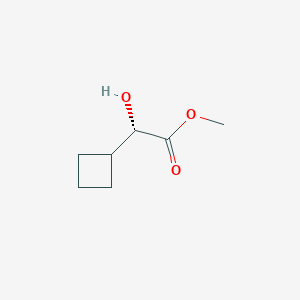

![3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2830968.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2830969.png)
